![molecular formula C10H13NO4S B1434093 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 1858252-19-3](/img/structure/B1434093.png)
2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid
Übersicht
Beschreibung
2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C10H13NO4S . It has a molecular weight of 243.28 . The compound is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid involves several steps, including etherification, sulfonyl chloride formation, amination, and esterification . The yield of these reactions can be improved by optimizing reaction conditions such as molar ratio, reaction time, and reaction temperature .Molecular Structure Analysis
The InChI code for 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid is 1S/C10H13NO4S/c1-7-8(10(12)13)5-4-6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Esters, such as 2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid, can undergo various reactions. They can be converted to amides via an aminolysis reaction. They can also undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen
Cardiac Ischemia and Reperfusion Treatment : Baumgarth, Beier, and Gericke (1997) investigated the use of benzoylguanidines, including derivatives of 2-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid, as inhibitors of the Na+/H+ exchanger. This has implications in treating acute myocardial infarction and preserving cellular integrity during cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).
EP1 Receptor Selective Antagonists : Naganawa et al. (2006) found that certain heteroaryl sulfonamides, which can be synthesized from compounds related to 2-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid, acted as selective antagonists for the EP1 receptor. This has potential implications for the development of new therapeutic agents (Naganawa et al., 2006).
Synthesis and Crystal Structure Analysis : Research by Ming and South (2004) on the synthesis and crystal structure of related compounds provides insights into the chemical properties and potential applications in material science and pharmaceuticals (Ming & South, 2004).
Process Optimization in Pharmaceutical Intermediates : Xu, Guo, Li, and Liu (2018) explored the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, which is closely related to the chemical structure . This research is significant for the pharmaceutical industry, particularly in the production of antipsychotic medication (Xu, Guo, Li, & Liu, 2018).
Chemical Synthesis Methods and Applications : Studies like those by Jia-bin (2010) and Lomov (2019) provide insights into the synthesis methods of closely related compounds, highlighting the potential for large-scale industrial production and application in various chemical processes (Jia-bin, 2010), (Lomov, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-8(10(12)13)5-4-6-9(7)11(2)16(3,14)15/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFIQHBTBGZVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.